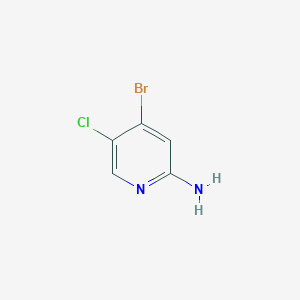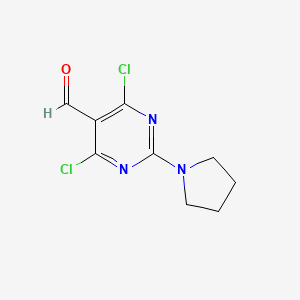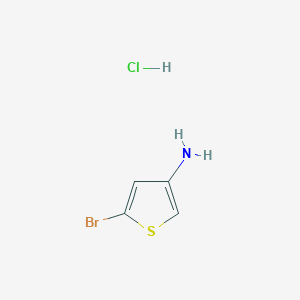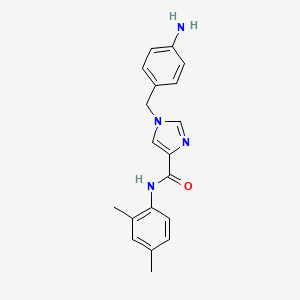
(S)-1-(6-Bromopyridin-3-YL)ethanamine
Vue d'ensemble
Description
“(S)-1-(6-Bromopyridin-3-YL)ethanamine” is a chemical compound with the molecular formula C7H9BrN2. It is used in various chemical reactions and has a molecular weight of 201.07 g/mol .
Molecular Structure Analysis
The molecular structure of “(S)-1-(6-Bromopyridin-3-YL)ethanamine” consists of a bromopyridinyl group attached to an ethanamine group. The InChI code for this compound is 1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 .
Physical And Chemical Properties Analysis
“(S)-1-(6-Bromopyridin-3-YL)ethanamine” is a liquid at room temperature. It has a molecular weight of 201.06 g/mol. The compound has one hydrogen bond donor and two hydrogen bond acceptors. It has a rotatable bond count of 1. The exact mass and monoisotopic mass of the compound are 199.99491 g/mol .
Applications De Recherche Scientifique
Anticancer Properties
Research on marine bisindole alkaloids, which share structural similarities with (S)-1-(6-Bromopyridin-3-yl)ethanamine, highlights their potential in developing anticancer therapies. Modifications to the chemical structure of these alkaloids have been shown to impact their biological activities, including apoptotic actions in cancer cell lines. The presence of bromine atoms and N-methylated bisindole scaffold in these compounds is crucial for maintaining their pro-apoptotic activity, suggesting their promise as candidates for new anticancer drugs (Burattini et al., 2022).
Coordination Chemistry and Metal Binding
Synthesis and investigation into the metal-binding properties of polybipyridine ligands derived from acyclic and macrocyclic polyamines, including those containing bromopyridine units, reveal their applications in forming complexes with various metal ions. These complexes exhibit a range of physical and chemical properties, offering potential applications in catalysis, material science, and molecular sensing (Ziessel & Lehn, 1990).
DNA Binding and Cytotoxicity
Novel gemini pyridinium surfactants, incorporating bromopyridine motifs, have been synthesized and studied for their surface activity, DNA binding capabilities, and cytotoxicity. These surfactants display low cytotoxicity and possess the ability to bind DNA, indicating their potential use in gene delivery systems and other biotechnological applications (Bhadani & Singh, 2009).
Enzyme Modulation
Compounds structurally related to (S)-1-(6-Bromopyridin-3-yl)ethanamine have been explored for their ability to modulate carcinogen metabolizing enzymes, showing that certain derivatives can induce specific enzyme activities, thereby influencing the tumor initiation process. This suggests their potential role in cancer prevention and treatment (Hamdy et al., 2010).
Synthesis of Radiolabeled Compounds
The synthesis of radiolabeled compounds using bromopyridine derivatives for potential imaging applications demonstrates the compound's utility in medical diagnostics and research. These derivatives serve as precursors for the development of imaging agents that could aid in disease diagnosis and monitoring (Gottschaldt et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with the compound are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338. It is recommended to keep the compound in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .
Propriétés
IUPAC Name |
(1S)-1-(6-bromopyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGGCXWSBTVYEV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(6-Bromopyridin-3-YL)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)

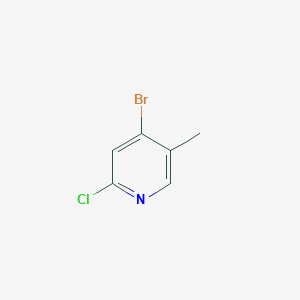
![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)
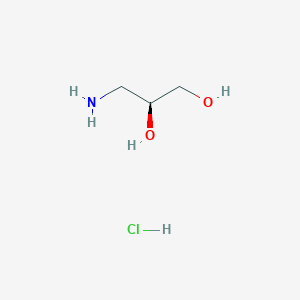
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1523334.png)
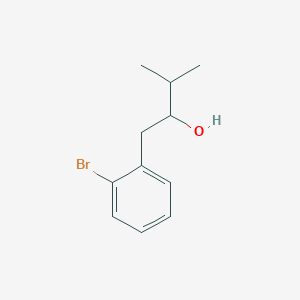
![5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B1523338.png)


